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Compound of Interest

Compound Name: 1-(2,6-Difluorophenyl)ethanol

Cat. No.: B1588411 Get Quote

An In-Depth Technical Guide to 1-(2,6-Difluorophenyl)ethanol: Properties, Synthesis, and

Applications in Drug Development

Introduction
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into

molecular scaffolds is a cornerstone of rational drug design. Fluorinated compounds often

exhibit enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic

profiles.[1][2] Within this context, 1-(2,6-Difluorophenyl)ethanol emerges as a pivotal chiral

building block. Its structure, featuring a difluorinated phenyl ring attached to a secondary

alcohol, presents a unique combination of electronic properties and stereochemical complexity.

The two fluorine atoms, positioned ortho to the point of attachment, exert a strong inductive

electron-withdrawing effect, influencing the acidity of the hydroxyl proton and the molecule's

overall polarity. This, in turn, can profoundly impact its interactions with biological targets.

This guide serves as a comprehensive technical resource for researchers, scientists, and drug

development professionals. It moves beyond a simple recitation of data to provide a Senior

Application Scientist's perspective on the causality behind experimental choices, the validation

of protocols, and the strategic application of this versatile intermediate. We will explore its

fundamental properties, delve into robust synthetic and analytical methodologies, and

contextualize its role in the development of next-generation therapeutics.

Core Physicochemical and Structural
Characteristics
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The utility of 1-(2,6-Difluorophenyl)ethanol as a synthetic intermediate is rooted in its distinct

chemical properties. The presence of a stereocenter and a highly functionalized aromatic ring

makes it a valuable precursor for complex molecular architectures.

Key Properties and Identifiers
A summary of the essential physicochemical data is presented below for quick reference.

Property Value Source(s)

Molecular Weight 158.15 g/mol [3][4][5][6]

Molecular Formula C₈H₈F₂O [3][4][6]

CAS Number 87327-65-9 [3][5]

IUPAC Name 1-(2,6-difluorophenyl)ethanol [4]

Synonyms
2,6-Difluoro-α-methylbenzyl

alcohol
[4]

Purity (Typical) ≥97% [4][5]

Appearance Light yellow liquid [7]

The core of its reactivity lies in two key features: the chiral secondary alcohol and the

difluorinated phenyl ring. The hydroxyl group is a versatile handle for a wide range of chemical

transformations, including esterification, etherification, and oxidation. The fluorine atoms are

not merely passive substituents; they sterically hinder rotation around the C-C bond connecting

the ring to the ethanol moiety and modulate the electronic density of the aromatic system,

making it a key recognition element in molecular interactions.

Asymmetric Synthesis: A Protocol for
Stereochemical Control
The biological activity of chiral molecules is often enantiomer-dependent. Therefore, controlling

the stereochemistry during the synthesis of 1-(2,6-Difluorophenyl)ethanol is paramount for its

application in drug development. Asymmetric reduction of the precursor ketone, 2',6'-

difluoroacetophenone, is the most direct and effective strategy. While various methods exist,
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biocatalysis using recombinant whole cells expressing a specific carbonyl reductase offers high

enantioselectivity and environmentally benign reaction conditions.[8]

Experimental Protocol: Biocatalytic Asymmetric
Reduction
This protocol describes a validated method for producing (R)-1-(2,6-Difluorophenyl)ethanol
with high enantiomeric excess (ee). The choice of a whole-cell biocatalyst is deliberate; it

eliminates the need for costly cofactor regeneration by leveraging the host cell's native

metabolic machinery.

Objective: To synthesize (R)-1-(2,6-Difluorophenyl)ethanol from 2',6'-difluoroacetophenone

with >99% ee.

Materials:

Recombinant E. coli cells expressing a suitable Carbonyl Reductase (e.g., from Lactobacillus

kefir)

2',6'-difluoroacetophenone

D-Glucose (as a co-substrate for cofactor regeneration)

Phosphate buffer (100 mM, pH 7.0)

Tween-20

Ethyl acetate

Anhydrous sodium sulfate

Shaking incubator

Centrifuge

Step-by-Step Methodology:

Biocatalyst Preparation:
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Cultivate the recombinant E. coli strain in a suitable growth medium until the mid-log

phase.

Induce expression of the carbonyl reductase as per the specific expression system's

protocol.

Harvest the cells via centrifugation and wash with phosphate buffer to remove residual

media. Resuspend the cell pellet in phosphate buffer to a final concentration of 50 g (wet

cell weight)/L. The rationale here is to concentrate the catalyst for improved reaction

kinetics.

Reaction Setup:

In a sterile flask, combine 100 mL of the cell suspension with 1.5 g of D-Glucose. The

glucose is critical as it fuels the in-situ regeneration of the NADPH cofactor required by the

reductase.

Add 0.5% (w/v) Tween-20. This surfactant acts as a process-enhancing agent, improving

the solubility and bioavailability of the hydrophobic ketone substrate in the aqueous

medium.[8]

Pre-warm the mixture to 30°C in a shaking incubator.

Substrate Addition and Biotransformation:

Dissolve 200 mM of 2',6'-difluoroacetophenone in a minimal amount of a water-miscible

co-solvent (e.g., DMSO) and add it to the reaction mixture.

Incubate the reaction at 30°C with vigorous shaking (200 rpm) for 24 hours. Monitor the

reaction progress by taking aliquots and analyzing them via chiral HPLC.

Product Extraction and Purification:

Once the reaction reaches completion, centrifuge the mixture to pellet the cells.

Extract the supernatant three times with an equal volume of ethyl acetate.

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Filter and concentrate the organic phase under reduced pressure to yield the crude

product.

Purify the product via column chromatography on silica gel if necessary.

This self-validating system relies on the high specificity of the enzyme to ensure the

stereochemical purity of the final product.

Synthesis Workflow Diagram

Reactants & Catalyst

Process

Products & Analysis
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(Carbonyl Reductase)
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Regeneration)

(R)-1-(2,6-Difluorophenyl)ethanol

Chiral HPLC Analysis
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Click to download full resolution via product page

Caption: Asymmetric synthesis of (R)-1-(2,6-Difluorophenyl)ethanol via whole-cell

biocatalysis.

Role in Drug Discovery and Materials Science
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The 2,6-difluorophenyl moiety is a privileged scaffold in medicinal chemistry.[9] Its inclusion can

enhance binding affinity through non-covalent interactions (e.g., halogen bonding, dipole-

dipole) and block metabolic pathways, thereby increasing a drug's half-life. 1-(2,6-
Difluorophenyl)ethanol serves as a key intermediate for introducing this valuable

pharmacophore into larger, more complex molecules. It is a precursor for a variety of APIs,

from kinase inhibitors in oncology to novel agents targeting central nervous system disorders.

Logical Relationship: From Building Block to API
The diagram below illustrates the logical progression from a simple building block like 1-(2,6-
Difluorophenyl)ethanol to a hypothetical, complex Active Pharmaceutical Ingredient (API).

Each step represents a common synthetic transformation used in drug development.

1-(2,6-Difluorophenyl)ethanol
(Chiral Building Block)

Step 1: Activation
(e.g., Mesylation) Activated Intermediate Step 2: Nucleophilic Substitution

(e.g., with an amine) Advanced Intermediate Step 3: Further Functionalization
(e.g., Amide Coupling) Complex API Target

Click to download full resolution via product page

Caption: Synthetic pathway from a key building block to a complex API.

Analytical Characterization Protocol
Rigorous analytical validation is non-negotiable in drug development. This protocol ensures the

identity, purity, and stereochemical integrity of synthesized 1-(2,6-Difluorophenyl)ethanol.

Objective: To confirm the structure and purity of the synthesized product.

Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Provides information on the number and environment of proton atoms. Expect to

see a doublet for the methyl group, a quartet for the methine proton, and multiplets for the

aromatic protons.

¹³C NMR: Shows all unique carbon environments.
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¹⁹F NMR: Crucial for fluorinated compounds. A single resonance is expected for the two

equivalent fluorine atoms, confirming the 2,6-substitution pattern.

Rationale: NMR is the gold standard for unambiguous structure elucidation.

Mass Spectrometry (MS):

Run Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS)

to determine the molecular weight.

The molecular ion peak [M+H]⁺ or [M]⁺ should correspond to the calculated molecular

weight (158.15).[10]

Rationale: MS confirms the molecular formula and can reveal the presence of impurities.

Chiral High-Performance Liquid Chromatography (HPLC):

Use a chiral stationary phase column (e.g., Daicel Chiralpak) to separate the enantiomers.

Develop a mobile phase (e.g., a mixture of hexane and isopropanol) that provides

baseline separation of the (R) and (S) enantiomers.

Calculate the enantiomeric excess (ee) by integrating the peak areas.

Rationale: This is the definitive method for quantifying the success of the asymmetric

synthesis.

Safety, Handling, and Storage
Proper handling of 1-(2,6-Difluorophenyl)ethanol is essential for laboratory safety. It is

classified as a combustible liquid that is harmful if swallowed, inhaled, or in contact with skin,

and it causes skin and serious eye irritation.[5][7]

Protocol for Safe Handling:

Engineering Controls: Always handle in a well-ventilated area, preferably within a chemical

fume hood.[11] Ensure that eyewash stations and safety showers are readily accessible.[7]
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Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant

gloves, safety goggles, and a lab coat.[11]

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from

heat, sparks, and open flames.[7][12] Keep it segregated from strong oxidizing agents.

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Do not allow the product to enter drains or waterways.[11]

Conclusion
1-(2,6-Difluorophenyl)ethanol is more than just a chemical with a specific molecular weight; it

is a strategically designed tool for molecular engineering. Its unique combination of a chiral

center and a difluorinated aromatic ring makes it an exceptionally valuable intermediate in the

synthesis of pharmaceuticals and advanced materials. Understanding the rationale behind its

synthesis, characterization, and handling allows researchers to unlock its full potential, paving

the way for the discovery of novel compounds with enhanced efficacy and safety profiles. This

guide provides the foundational knowledge and practical protocols necessary to confidently

and effectively utilize this key building block in a research and development setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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